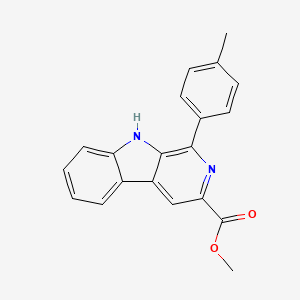![molecular formula C20H20ClN5O4S B12161715 1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B12161715.png)
1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antipyretic, and antimicrobial properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one involves several steps. One common method includes the reaction of 3-chlorobenzaldehyde with methylhydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-(morpholine-4-sulfonyl)benzaldehyde under acidic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.
Industry: The compound’s unique structural features make it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparison with Similar Compounds
Similar compounds to 1-(3-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one include other pyrazole derivatives such as:
- 1-phenyl-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one
- 1-(4-chlorophenyl)-3-methyl-4-{2-[3-(morpholine-4-sulfonyl)phenyl]hydrazin-1-ylidene}-4,5-dihydro-1H-pyrazol-5-one These compounds share similar structural features but differ in the substitution patterns on the phenyl ring. The unique combination of substituents in this compound contributes to its distinct pharmacological profile and potential applications .
Properties
Molecular Formula |
C20H20ClN5O4S |
|---|---|
Molecular Weight |
461.9 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)diazenyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H20ClN5O4S/c1-14-19(20(27)26(24-14)17-6-2-4-15(21)12-17)23-22-16-5-3-7-18(13-16)31(28,29)25-8-10-30-11-9-25/h2-7,12-13,24H,8-11H2,1H3 |
InChI Key |
WGAXGMNWNVIBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)Cl)N=NC3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)-N-(6-methylpyridin-2-yl)butanamide](/img/structure/B12161632.png)
![(4E)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[3-(morpholin-4-yl)propyl]-5-phenylpyrrolidine-2,3-dione](/img/structure/B12161640.png)

![[4-(4-fluorophenyl)piperazin-1-yl][2-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12161650.png)
![N-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)acetyl]glycine](/img/structure/B12161652.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1',3',5'-trimethyl-1'H,2H-3,4'-bipyrazole-5-carboxamide](/img/structure/B12161663.png)
![N-methyl-2-[2-(4-methylphenoxy)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12161672.png)
![2-(2-chloroanilino)-8-methyl-4-(3-pyridyl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12161673.png)
![2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N'-[(Z)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12161681.png)

![N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]benzamide](/img/structure/B12161690.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161722.png)
![3-{(Z)-[3-(butan-2-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12161727.png)
